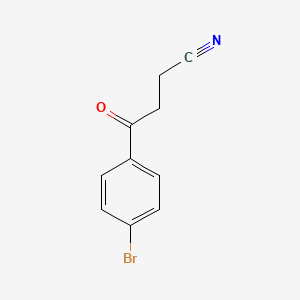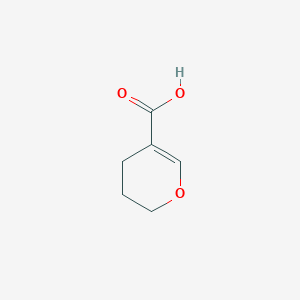
3,4-dihydro-2H-pyran-5-carboxylic acid
概述
描述
3,4-Dihydro-2H-pyran-5-carboxylic acid is an organic compound with the molecular formula C6H8O3 It is a heterocyclic compound featuring a six-membered ring containing one oxygen atom and a carboxylic acid group at the 5-position
作用机制
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Related compounds such as dihydropyrans are known to undergo olefin metathesis and double bond migration catalyzed by grubbs’ catalysts . This suggests that 3,4-dihydro-2H-pyran-5-carboxylic acid may interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds are known to participate in various chemical reactions, suggesting that this compound may also be involved in diverse biochemical pathways .
Result of Action
Related compounds have been shown to display good dpph radical scavenging abilities , suggesting that this compound may also have antioxidant properties.
Action Environment
It is known that factors such as temperature, ph, and the presence of other chemicals can significantly impact the action of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyran-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid derivatives under acidic conditions. The reaction typically employs an acid catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.
Another method involves the use of palladium-catalyzed reactions to form the pyran ring. This approach can offer a more efficient and selective synthesis route, especially when combined with other functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
3,4-Dihydro-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of esters, amides, or other substituted products.
科学研究应用
3,4-Dihydro-2H-pyran-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Tetrahydro-2H-pyran-3-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid:
Uniqueness
3,4-Dihydro-2H-pyran-5-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
3,4-dihydro-2H-pyran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBCYYGVLHFYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547209 | |
| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40915-37-5 | |
| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40915-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,4-dihydro-2H-pyran-5-carboxylic acid derivatives influence their reactivity with singlet oxygen?
A: The research article investigates the singlet oxygenation kinetics of two this compound ethyl esters: one with an ethyl substituent and the other with an isopropyl substituent at the 6-position []. The study reveals that electron-donating substituents at the 6-position enhance the reaction rate with singlet oxygen, while electron-withdrawing substituents have the opposite effect []. Interestingly, the steric bulk of the substituent at the 6-position does not significantly impact the reaction rate []. This suggests that electronic effects, rather than steric hindrance, play a dominant role in governing the reactivity of these compounds with singlet oxygen.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
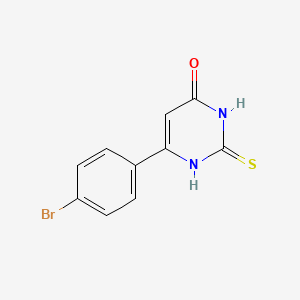

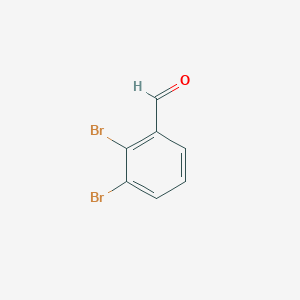
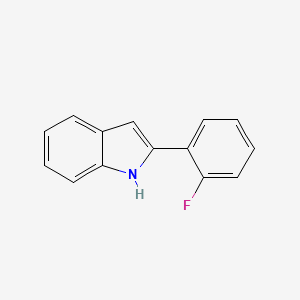
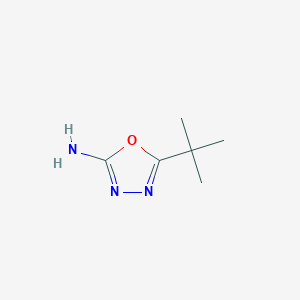
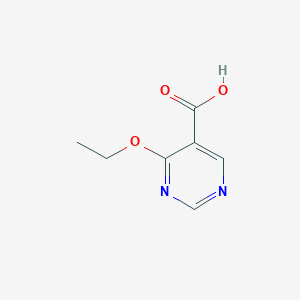

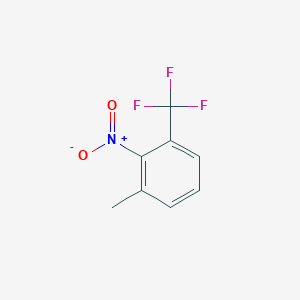

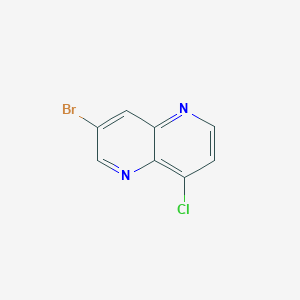

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)
